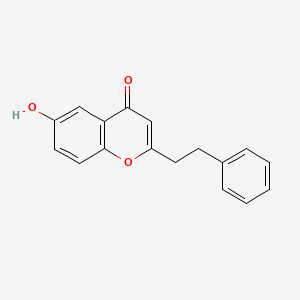

6-Hydroxy-2-phenethylchromone

描述

属性

IUPAC Name |

6-hydroxy-2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-13-7-9-17-15(10-13)16(19)11-14(20-17)8-6-12-4-2-1-3-5-12/h1-5,7,9-11,18H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYUDFMVCDXKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346092 | |

| Record name | 6-Hydroxy-2-(2-phenylethyl) chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-90-6 | |

| Record name | 6-Hydroxy-2-(2-phenylethyl) chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Hydroxy-2-phenethylchromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-hydroxy-2-phenethylchromone, a chromone (B188151) derivative of interest for its potential pharmacological activities. The document details a plausible synthetic pathway, including experimental protocols for key steps, and summarizes relevant quantitative data. Furthermore, it explores the potential biological signaling pathways modulated by this class of compounds, offering insights for drug discovery and development.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The 2-phenethylchromone scaffold, in particular, has been identified in various plant species and has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The hydroxylation pattern on the chromone ring significantly influences the biological activity. This guide focuses specifically on the synthesis of the 6-hydroxy derivative, a key analog for structure-activity relationship (SAR) studies and further drug development.

Synthetic Pathway

The most established and versatile method for the synthesis of chromones is the Baker-Venkataraman rearrangement.[1][2] This reaction allows for the construction of the core 1,3-diketone intermediate, which subsequently undergoes acid-catalyzed cyclization to form the chromone ring.

A logical synthetic route to this compound commences with a suitably substituted dihydroxyacetophenone. For the desired 6-hydroxy substitution pattern, 2',5'-dihydroxyacetophenone (B116926) is the ideal starting material.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Key Synthetic Steps

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone (Starting Material)

2',5'-Dihydroxyacetophenone can be synthesized from hydroquinone (B1673460) via a Fries rearrangement of its diacetate ester using a Lewis acid catalyst like aluminum chloride.[3] Alternatively, a Friedel-Crafts acylation of hydroquinone with acetic anhydride (B1165640) in the presence of boron trifluoride etherate provides a high-yielding route.[3]

Step 2: Acylation of 2',5'-Dihydroxyacetophenone

The first step in the direct synthesis of the target chromone involves the acylation of one of the hydroxyl groups of 2',5'-dihydroxyacetophenone with 3-phenylpropionyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.

Step 3: Baker-Venkataraman Rearrangement

The resulting ester from Step 2 undergoes an intramolecular acyl migration from the phenolic oxygen to the carbon of the adjacent acetyl group.[1][2] This rearrangement is catalyzed by a strong base, such as potassium hydroxide (B78521) or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO.[4] This step yields the crucial β-diketone intermediate, 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione.

Step 4: Acid-Catalyzed Cyclization (Dehydration)

The final step involves the cyclization of the 1,3-diketone intermediate to form the chromone ring. This is typically achieved by heating the diketone in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in a suitable solvent like glacial acetic acid. The reaction proceeds via an intramolecular condensation with the elimination of a water molecule.

Experimental Protocols

While a specific literature procedure for the complete synthesis of this compound could not be located, the following protocols are based on well-established methodologies for the synthesis of related chromones and the necessary precursors.

Synthesis of 2',5'-Dihydroxyacetophenone

-

Reaction: Fries rearrangement of hydroquinone diacetate.

-

Procedure: To a cooled (0-5 °C) mixture of hydroquinone diacetate (1 mole) in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (2.5 moles) portion-wise with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The crude product precipitates and can be collected by filtration, washed with cold water, and recrystallized from ethanol.[3]

Synthesis of this compound (Proposed)

Part A: Acylation and Baker-Venkataraman Rearrangement

-

Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C and add 3-phenylpropionyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude ester.

-

Dissolve the crude ester in anhydrous THF or DMSO.

-

Add a strong base, such as potassium tert-butoxide or sodium hydride (2-3 equivalents), portion-wise at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[4]

-

After completion, cool the reaction and quench by carefully adding it to a cold, dilute acid solution (e.g., 1 M HCl).

-

Extract the product, 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione, with an organic solvent.

Part B: Acid-Catalyzed Cyclization

-

Dissolve the crude 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione from the previous step in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

Due to the lack of a specific published synthesis for this compound, the following table presents expected yields and reaction conditions based on analogous syntheses of chromones and their precursors.

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Expected Yield (%) |

| Synthesis of 2',5'-dihydroxyacetophenone | Hydroquinone diacetate | AlCl₃ | Nitrobenzene | 60-70 °C | 2-3 h | 60-70 |

| Acylation | 2',5'-Dihydroxyacetophenone | 3-Phenylpropionyl chloride, Pyridine | Pyridine | 0 °C to RT | 12 h | 80-90 |

| Baker-Venkataraman Rearrangement | Acylated dihydroxyacetophenone | K-tert-butoxide or NaH | THF or DMSO | Reflux | 4-6 h | 70-80 |

| Acid-Catalyzed Cyclization | 1-(2,5-dihydroxyphenyl)-3-phenylpropan-1,3-dione | Conc. H₂SO₄ | Glacial Acetic Acid | Reflux | 2-4 h | 85-95 |

Potential Biological Signaling Pathways

Chromone derivatives are known to exert their biological effects through various signaling pathways. While specific data for this compound is limited, related compounds have been shown to modulate key inflammatory pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Chromone derivatives have been reported to inhibit NF-κB activation, potentially by targeting components of the IKK complex or upstream signaling molecules.

References

Isolating 6-Hydroxy-2-phenethylchromone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of 6-hydroxy-2-phenethylchromone from its primary natural source, agarwood. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's biological activities.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromone (B1200894) class of compounds, which are characteristic secondary metabolites found in agarwood. Agarwood, the resinous heartwood of Aquilaria species, is a highly valued natural product used in traditional medicine and perfumery. The biological activities attributed to 2-(2-phenylethyl)chromones, including neuroprotective, anti-inflammatory, and cytotoxic effects, have made them a subject of significant scientific interest. This guide focuses on the methodologies for extracting and purifying this compound, providing a foundation for further research and development.

Natural Sources and Extraction

The principal natural source of this compound and its derivatives is agarwood, the resinous wood of Aquilaria species, particularly Aquilaria sinensis. The formation of these compounds is often induced by stress or injury to the tree.

Extraction Protocols

The initial step in isolating this compound involves the extraction of the powdered agarwood. Ethanol is a commonly used solvent for this purpose.

Table 1: Summary of Extraction Parameters

| Parameter | Value/Condition |

| Plant Material | Powdered Agarwood (Aquilaria sinensis) |

| Extraction Solvent | 95% Ethanol |

| Extraction Method | Cold immersion sonication or maceration |

| Solid-to-Liquid Ratio | 1:10 (w/v) |

| Extraction Time | 24-48 hours (maceration) or 3 x 30 min (sonication) |

| Temperature | Room Temperature |

A general workflow for the extraction process is outlined below:

Purification and Isolation

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate this compound. This multi-step process typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Chromatographic Separation

A combination of normal-phase and reversed-phase chromatography is often employed to achieve high purity.

Table 2: Typical Chromatographic Conditions for Purification

| Stage | Stationary Phase | Mobile Phase | Elution Mode |

| Column Chromatography (CC) | Silica Gel (200-300 mesh) | Gradient of Hexane:Ethyl Acetate | Gradient |

| Preparative HPLC | C18 (e.g., 10 µm, 250 x 20 mm) | Gradient of Methanol:Water or Acetonitrile:Water | Gradient |

The purification workflow can be visualized as follows:

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Key Observations |

| UV Spectroscopy | Characteristic absorption maxima for the chromone (B188151) skeleton. |

| IR Spectroscopy | Presence of hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. Characteristic fragments often include the benzyl (B1604629) and chromone moieties. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information on the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule. |

Biological Activities of 2-Phenethylchromones

2-(2-Phenylethyl)chromones, including this compound and its analogs, have been reported to exhibit a range of biological activities. A summary of these activities is presented below.

Table 4: Reported Biological Activities of 2-Phenethylchromone Derivatives

| Biological Activity | Description |

| Neuroprotective | Protection against glutamate-induced neurotoxicity. |

| Anti-inflammatory | Inhibition of inflammatory mediators. |

| Cytotoxic | Weak to moderate cytotoxic activity against various cancer cell lines. |

| Acetylcholinesterase Inhibition | Potential for the management of neurodegenerative diseases. |

| Antioxidant | Scavenging of free radicals. |

The relationship between the chemical structure and biological activity of these compounds is an active area of research.

Conclusion

The isolation of this compound from agarwood provides a valuable natural product with potential therapeutic applications. The methodologies outlined in this guide, from extraction to purification and structural elucidation, offer a framework for researchers to obtain this compound for further investigation. The diverse biological activities of the 2-phenethylchromone class warrant continued exploration for drug discovery and development.

Physicochemical Properties of 6-hydroxy-2-phenethylchromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-2-phenethylchromone is a member of the chromone (B188151) family, a class of oxygen-containing heterocyclic compounds widely distributed in plants. Chromone derivatives, including 2-phenethylchromones, have garnered significant interest in the scientific community due to their diverse biological activities, notably their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential signaling pathways through which this compound may exert its biological effects, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₄O₃ | N/A |

| Molecular Weight | 266.29 g/mol | N/A |

| CAS Number | 84294-90-6 | N/A |

| Appearance | Solid | N/A |

Predicted Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 466.9 ± 45.0 °C |

| Density | 1.257 ± 0.06 g/cm³ |

| pKa | 9.02 ± 0.40 |

Note: These values are computationally predicted and await experimental verification.

Solubility

The solubility of a compound is a critical factor in its formulation and bioavailability. This compound exhibits solubility in a range of organic solvents.

| Solvent | Solubility |

| Methanol (B129727) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical and biological properties of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a general and adaptable method for the synthesis of 2-phenethylchromone derivatives can be employed. This typically involves the Baker-Venkataraman rearrangement or related synthetic strategies.

General Procedure:

-

Acetophenone Acylation: A suitably substituted 2,5-dihydroxyacetophenone is acylated with a phenethyl derivative, such as 3-phenylpropanoyl chloride, in the presence of a base like pyridine.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) upon treatment with a strong base (e.g., potassium hydroxide (B78521) in pyridine) to form a 1,3-diketone.

-

Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the final this compound product.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Protocol:

-

A small, finely powdered sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly and steadily.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol at various concentrations.

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound, positive control, and methanol (as a blank).

-

Add a specific volume of the DPPH stock solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Potential Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. Based on studies of related chromone derivatives, the following pathways are of particular interest.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some chromone derivatives have been shown to inhibit this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Response: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Visualization

DPPH Antioxidant Assay Workflow

The following diagram illustrates the key steps in performing the DPPH radical scavenging assay.

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. The exploration of potential signaling pathways, such as NF-κB and Nrf2, offers a foundation for further mechanistic studies. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this and related chromone derivatives in drug discovery and development. Further experimental validation of the predicted properties and in-depth investigation of the biological mechanisms are crucial next steps in realizing the therapeutic potential of this compound.

Elucidating the Biosynthetic Pathway of 2-(2-Phenylethyl)chromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethyl)chromones (PECs) are a class of bioactive compounds primarily found in agarwood, the resinous heartwood of Aquilaria species. These compounds are of significant interest due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the PEC biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and intermediates. It is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Agarwood, highly valued in traditional medicine and perfumery, owes its therapeutic and aromatic properties to a complex mixture of secondary metabolites, with 2-(2-phenylethyl)chromones (PECs) being a prominent class.[1][2] The biosynthesis of these compounds is a defense mechanism in Aquilaria trees, triggered by injury or infection.[3] Understanding the intricate biosynthetic pathway of PECs is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, as many Aquilaria species are endangered due to over-harvesting.[4] This guide synthesizes the current knowledge on the elucidation of this pathway.

PECs are structurally characterized by a chromone (B188151) backbone substituted with a phenylethyl group at the C-2 position.[5] They are broadly classified into several types, including flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type), based on their structural features.[1][5] The diversity within these classes arises from various modifications such as hydroxylation, methylation, and epoxidation.[6][7][8]

The Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

The biosynthesis of PECs is a multi-step process involving several key enzyme families. The proposed pathway begins with precursors from the phenylpropanoid and polyketide pathways.

Formation of the Chromone Backbone

The initial and most critical step in PEC biosynthesis is the formation of the 2-(2-phenylethyl)chromone (B1200894) backbone.[1] This process is catalyzed by a type III polyketide synthase (PKS).[1][4]

-

Key Enzyme: 2-(2-phenylethyl)chromone precursor synthase (PECPS), a diarylpentanoid-producing PKS.[5] Other type III PKSs, such as AsPKS3, AsPKS4, and AsPKS5, are also believed to contribute to the synthesis of related intermediates.[5]

-

Precursors: The formation of the diarylpentanoid scaffold (C6-C5-C6) utilizes benzoyl-CoA, 4-hydroxyphenylpropionyl-CoA, and malonyl-CoA.[5]

-

Mechanism: PECPS catalyzes the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then hydrolyzed and undergoes a second condensation with benzoyl-CoA, involving another decarboxylation, to generate the final diarylpentanoid product.[5] Following the formation of the diarylpentanoid, a cyclase enzyme is proposed to facilitate the ring closure to form the characteristic chromone structure.[1]

Hydroxylation of the Chromone Core

Subsequent to the formation of the basic chromone structure, hydroxylation is a key modification step that introduces functional groups for further diversification.

-

Key Enzyme Family: Cytochrome P450 (CYP) monooxygenases.

-

Specific Enzyme: CYP82G1 has been identified as a chromone hydroxylase in Aquilaria sinensis.[3][9]

-

Function: This enzyme is responsible for the critical hydroxylation at the C-6 position of the 2-(2-phenylethyl)chromone backbone, producing 6-hydroxy-2-(2-phenylethyl)chromone.[3][9] This step is pivotal, as the majority of naturally occurring PECs possess a hydroxyl or methoxy (B1213986) group at this position.[3][10]

Methylation and Further Modifications

The hydroxylated PEC intermediates undergo further modifications, primarily methylation, to yield a diverse array of final products.

-

Key Enzyme Family: O-methyltransferases (OMTs).

-

Specific Enzymes: While several OMTs have been nominated, functional characterization has confirmed the role of specific enzymes in the regiospecific methylation of the chromone core.[1]

-

Function: These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the chromone ring, leading to the formation of methoxy-substituted PECs.[1] Other enzymes, such as cyclooxygenases and reductases, are also implicated in the generation of the different PEC types.[1]

Experimental Protocols for Pathway Elucidation

The elucidation of the PEC biosynthetic pathway has been made possible through a combination of transcriptomic analysis, heterologous expression of candidate genes, and in vitro/in vivo functional characterization.

Transcriptomic and Metabolomic Analysis

-

Objective: To identify candidate genes involved in PEC biosynthesis by comparing gene expression profiles and metabolite accumulation in different tissues or under different conditions (e.g., wild-type vs. high-yielding varieties, induced vs. non-induced tissues).

-

Methodology:

-

Plant material from Aquilaria sinensis (e.g., wild-type and Qi-Nan varieties) is collected.[3]

-

RNA is extracted for transcriptome sequencing (RNA-Seq) to identify differentially expressed genes.

-

Metabolites are extracted for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis to profile the accumulation patterns of different PECs.[3]

-

Candidate genes, such as those encoding CYPs and OMTs, are selected based on their co-expression with known pathway genes and correlation with PEC accumulation.[3]

-

Heterologous Expression and Functional Analysis in Yeast

-

Objective: To functionally characterize candidate enzymes, such as CYP82G1, by expressing them in a heterologous host.

-

Methodology:

-

The full-length coding sequence of the candidate gene (e.g., AsCYP82G1) is cloned into a yeast expression vector.

-

The recombinant plasmid is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

The transformed yeast cells are cultured, and protein expression is induced.

-

The yeast microsomes containing the expressed enzyme are isolated.

-

In vitro enzyme assays are performed by incubating the microsomes with the putative substrate (e.g., 2-(2-phenylethyl)chromone) and cofactors (e.g., NADPH).

-

The reaction products are extracted and analyzed by LC-MS/MS to confirm the enzymatic activity.[3]

-

In Planta Functional Validation

-

Objective: To confirm the function of a candidate gene in a plant system.

-

Methodology (Transient expression in Nicotiana benthamiana):

-

The candidate gene is cloned into a plant expression vector.

-

The vector is introduced into Agrobacterium tumefaciens.

-

The Agrobacterium culture is infiltrated into the leaves of N. benthamiana.

-

The infiltrated leaves are incubated for several days to allow for transient gene expression.

-

If the substrate is not endogenous to N. benthamiana, it can be co-infiltrated or supplied exogenously.

-

Metabolites are extracted from the infiltrated leaf tissue and analyzed by LC-MS/MS to detect the product of the enzymatic reaction.[3]

-

Quantitative Data

While comprehensive quantitative data on the entire pathway is still emerging, some studies have reported on the accumulation of specific PECs under different conditions. For instance, the relative content of total PECs has been shown to generally increase over a year during agarwood formation, although with some fluctuations.[7] A study comparing agarwood samples at 4 and 6 months of formation identified 16 differentially accumulated metabolites, with a significant increase in the content of 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer) at 6 months.[6][7]

| Metabolite | Fold Change (6 months vs. 4 months) | Reference |

| 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer) | 5.78 | [6][7] |

| oxidoagarochromone C (isomer) | Higher at 6 months | [6][7] |

| 2-(2-phenethyl)chromone dimers | Higher at 6 months | [6][7] |

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

Caption: Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.

Experimental Workflow for Gene Function Identification

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 7. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

A Technical Guide to the Crystallographic Analysis of 6-hydroxy-2-phenethylchromone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of 6-hydroxy-2-phenethylchromone, a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds. PECs are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2][3] This document outlines the methodologies for determining the three-dimensional atomic arrangement of this compound through X-ray crystallography, presenting expected structural data and detailed experimental protocols to guide researchers in this field.

Introduction to this compound and its Significance

Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1][4] The 2-(2-phenylethyl)chromone (B1200894) derivatives, in particular, are key bioactive constituents of agarwood and have demonstrated a range of pharmacological activities.[2][3] The hydroxyl substitution at the 6-position of the chromone (B188151) core is anticipated to play a crucial role in the molecule's biological activity, potentially through interactions with biological targets. Understanding the precise crystal structure is fundamental to elucidating its structure-activity relationship (SAR), guiding medicinal chemistry efforts, and facilitating rational drug design.[4]

Hypothetical Crystal Structure and Molecular Geometry

While a specific crystal structure for this compound is not publicly available as of this writing, we can predict its key structural features based on the analysis of related chromone derivatives.[5][6] The molecule consists of a planar chromone ring system linked to a flexible phenethyl side chain. The crystal packing is expected to be dominated by intermolecular hydrogen bonding involving the 6-hydroxyl group and the 4-keto group, leading to the formation of supramolecular assemblies. Pi-stacking interactions between the aromatic rings of the chromone and phenethyl moieties are also likely to contribute to the stability of the crystal lattice.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 18 - 25 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| V (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

| R-factor | < 0.05 |

Note: These values are estimations based on crystallographic data of similar chromone structures and serve as a reference for experimental determination.[5][6][7]

Table 2: Key Expected Bond Lengths and Angles

| Bond/Angle | Expected Value (Å or °) |

| C=O (keto group) | 1.22 - 1.26 Å |

| C-O (hydroxyl group) | 1.35 - 1.39 Å |

| C-O-C (ether in ring) | 118 - 122 ° |

| Dihedral angle between chromone and phenyl rings | 60 - 90 ° |

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.[8]

Synthesis and Crystallization

The synthesis of this compound can be achieved through established synthetic routes for chromone derivatives.[3] High-purity material is essential for successful crystallization.

Protocol for Crystallization:

-

Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to determine solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. High-quality single crystals may form over several days to weeks.[9]

-

Vapor Diffusion: This method involves equilibrating a drop of the concentrated protein solution with a larger reservoir of a precipitant solution.[10] For small molecules, a similar setup can be used where a drop containing the dissolved compound and a good solvent is allowed to equilibrate with a vapor of an anti-solvent.

-

Prepare a solution of this compound (e.g., 5-10 mg/mL) in a good solvent (e.g., acetone).

-

Place a 1-2 µL drop of this solution on a siliconized glass slide.

-

Invert the slide over a well containing an anti-solvent (e.g., hexane).

-

Seal the well and allow for vapor diffusion to slowly induce crystallization.

-

X-ray Diffraction Data Collection

Protocol for Data Collection:

-

Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryoloop.[11]

-

Cryo-protection: To prevent damage from X-ray radiation, data is typically collected at a low temperature (around 100 K). The crystal is flash-cooled in a stream of liquid nitrogen after being coated in a cryoprotectant solution (e.g., paratone-N oil or a solution containing glycerol).[11]

-

Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

Structure Solution and Refinement

Protocol for Structure Determination:

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final crystal structure.[8]

Visualizing the Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 12. phys.libretexts.org [phys.libretexts.org]

Solubility Profile of 6-hydroxy-2-phenethylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-hydroxy-2-phenethylchromone, a chromone (B188151) derivative of interest in various research and development fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining its solubility in various solvents.

Qualitative Solubility Data

This compound exhibits solubility in a range of common organic solvents. This information is crucial for handling, formulation, and experimental design. The qualitative solubility is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][3][4] |

| Acetone | Soluble[1][2] |

| Methanol | Soluble[3][4] |

| Dimethylformamide (DMF) | Soluble[3][4] |

| Acetonitrile | Soluble[3][4] |

For enhancing solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.[5] Stock solutions can generally be stored at -20°C for several months.[5]

Experimental Protocols: Determination of Solubility

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique used to determine the thermodynamic solubility of a compound in a specific solvent. It involves creating a saturated solution of the compound by agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vortex mixer

-

Ultrasonic bath

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a conical flask or vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute is constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle by letting the flask stand undisturbed for a short period or by centrifugation.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

Analyze the standard solutions and the prepared sample solution by HPLC. A reverse-phase C18 column is often suitable for chromone analysis.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the solubility of the compound by taking into account the dilution factor.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. Natural Product Description|6-Hydroxy-2-(2-phenylethyl)chromone [sinophytochem.com]

- 5. 6-Hydroxy-2-(2-phenylethyl)chromone | CAS:84294-90-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

Initial Biological Screening of 6-hydroxy-2-phenethylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective initial biological screening of 6-hydroxy-2-phenethylchromone. Chromones, and specifically 2-(2-phenylethyl)chromones (PECs), are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2][3][4] While extensive public data on the specific biological activities of this compound is limited, this guide synthesizes information on the known bioactivities of closely related PECs to propose a framework for its initial screening. This document outlines potential antioxidant, anti-inflammatory, cytotoxic, and tyrosinase inhibitory activities. Detailed experimental protocols for key assays are provided, and data is presented in a structured format for clarity. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate understanding.

Introduction to this compound

This compound belongs to the 2-(2-phenylethyl)chromone (B1200894) (PEC) family, a group of natural compounds primarily isolated from Aquilaria sinensis (Lour.) Gilg.[1][2] These compounds are noted for a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2] The core structure consists of a chromone (B188151) ring with a phenylethyl substituent at the C2 position. The hydroxyl group at the C6 position of the target molecule may play a significant role in its biological activity, particularly in its antioxidant capacity.

Potential Biological Activities and Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on the activities of related chromone derivatives. This data is intended to be representative of the expected outcomes from an initial biological screening and should be confirmed by direct experimentation.

Table 1: Illustrative Antioxidant Activity of this compound

| Assay | Test Concentration (µg/mL) | % Inhibition (Illustrative) | IC50 (µg/mL) (Illustrative) | Positive Control | IC50 of Control (µg/mL) |

| DPPH Radical Scavenging | 10, 25, 50, 100, 200 | 15, 35, 55, 75, 90 | 45.0 | Ascorbic Acid | 5.0 |

| ABTS Radical Scavenging | 10, 25, 50, 100, 200 | 20, 40, 60, 80, 95 | 40.0 | Trolox | 7.5 |

| Ferric Reducing Antioxidant Power (FRAP) | 100 | 0.8 (OD at 593 nm) | N/A | Quercetin | 1.5 (OD at 593 nm) |

Table 2: Illustrative Anti-inflammatory Activity of this compound

| Assay | Test Concentration (µg/mL) | % Inhibition (Illustrative) | IC50 (µg/mL) (Illustrative) | Positive Control | IC50 of Control (µg/mL) |

| Inhibition of NO Production in LPS-stimulated RAW 264.7 cells | 5, 10, 25, 50 | 10, 25, 50, 70 | 22.0 | Dexamethasone (B1670325) | 0.5 |

| Inhibition of Protein Denaturation | 50, 100, 200, 400 | 20, 40, 65, 85 | 150.0 | Diclofenac Sodium | 15.0 |

Table 3: Illustrative Cytotoxic Activity of this compound

| Cell Line | Test Concentration (µg/mL) | % Viability (Illustrative) | IC50 (µg/mL) (Illustrative) | Positive Control | IC50 of Control (µg/mL) |

| MCF-7 (Breast Cancer) | 10, 25, 50, 100 | 85, 65, 45, 20 | 55.0 | Doxorubicin | 1.0 |

| A549 (Lung Cancer) | 10, 25, 50, 100 | 90, 75, 55, 30 | 60.0 | Cisplatin | 5.0 |

| SV-HUC-1 (Normal Human Urothelial Cells) | 10, 25, 50, 100 | 98, 95, 90, 85 | >100 | - | - |

Table 4: Illustrative Enzyme Inhibitory Activity of this compound

| Enzyme | Test Concentration (µg/mL) | % Inhibition (Illustrative) | IC50 (µg/mL) (Illustrative) | Positive Control | IC50 of Control (µg/mL) |

| Mushroom Tyrosinase | 5, 10, 25, 50 | 15, 30, 55, 75 | 20.0 | Kojic Acid | 5.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Prepare stock solutions of the test compound and ascorbic acid (positive control) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of the test compound or Trolox (positive control) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Activity Assays

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, A549) and normal cell line (e.g., SV-HUC-1) in their respective appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or a standard chemotherapeutic agent for 48 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

-

The IC50 value is determined from the dose-response curve.

-

Enzyme Inhibition Assay

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, mix the enzyme solution with various concentrations of the test compound or kojic acid.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

-

-

Calculation:

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_sample is the rate with the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be modulated by this compound.

Caption: General workflow for the initial biological screening of this compound.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is not yet widely available, the known biological activities of the broader class of 2-(2-phenylethyl)chromones suggest its potential as a valuable lead compound. The proposed initial biological screening protocol provides a solid framework for evaluating its antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory properties. The illustrative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential for therapeutic applications.

References

A Technical Guide to the Discovery and Analysis of 2-(2-phenylethyl)chromones in Agarwood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the fragrant resinous heartwood from trees of the Aquilaria and Gyrinops genera, is a highly valued material in traditional medicine and perfumery.[1] Its unique aroma and therapeutic properties are attributed to a complex mixture of secondary metabolites, primarily sesquiterpenoids and a characteristic class of compounds known as 2-(2-phenylethyl)chromones (PECs).[2][3] These PECs are considered key diagnostic markers for the quality of agarwood and have garnered significant scientific attention for their diverse biological activities, including neuroprotective, anti-inflammatory, cytotoxic, and antioxidant effects.[2][4]

This technical guide provides a comprehensive overview of the discovery, classification, and analysis of 2-(2-phenylethyl)chromones in agarwood. It details the experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data in a structured format, and visualizes key analytical workflows and classification schemes.

Classification of 2-(2-phenylethyl)chromones in Agarwood

PECs are structurally diverse, typically featuring a chromone (B188151) backbone with a phenylethyl substituent at the C-2 position.[2] Variations in the chromone skeleton and substitutions (primarily hydroxyl and methoxy (B1213986) groups) on both the chromone and phenyl rings lead to a wide array of derivatives.[2][5] Based on the chromone moiety, PECs can be broadly categorized into several types, with four prominent ones being:

-

Flidersia Type 2-(2-phenylethyl)chromones (FTPECs): The most common type, representing the basic chromone structure.

-

5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones (THPECs) [6]

-

Epoxy-2-(2-phenylethyl)chromones (EPECs) [6]

-

Diepoxy-2-(2-phenylethyl)chromones (DEPECs) [6]

The classification can often be determined by analyzing the characteristic fragmentation patterns in mass spectrometry (MS).[7]

Experimental Protocols

The discovery of novel PECs and the quantitative analysis of known derivatives rely on a multi-step experimental workflow. The following sections detail the typical methodologies employed.

Sample Preparation and Extraction

-

Source Material: Artificially induced or wild agarwood from species such as Aquilaria sinensis or Aquilaria crassna is collected.[7][8][9] The resinous heartwood is air-dried and pulverized.

-

Solvent Extraction: The powdered agarwood is typically extracted exhaustively with solvents of increasing polarity. A common method involves extraction with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature.[8][10] For instance, air-dried powder of Hainan agarwood can be extracted three times with 95% EtOH.[8] The resulting crude extract is then concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The concentrated crude extract is often suspended in water and partitioned successively with different organic solvents, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[9] The PECs are typically enriched in the ethyl acetate fraction.

Isolation and Purification

The fraction enriched with PECs is subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): The EtOAc fraction is commonly separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-acetone) to yield several sub-fractions.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure compounds.[10]

Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the compound.[8][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, ultimately defining the complete structure of the molecule.[1][8]

-

Other Spectroscopic Techniques: UV and IR spectroscopy provide additional information about the chromophoric systems and functional groups present in the molecule.[1][9]

Identification and Quantification

For the analysis of known PECs in complex mixtures without full isolation, hyphenated analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing the chemical composition of agarwood extracts. The characteristic fragmentation of the CH2-CH2 bond between the chromone and phenyl moieties provides key ions for identification.[3][5][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC-MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used for the simultaneous determination of multiple PECs in an extract.[7][10] UPLC coupled with Quadrupole Time-of-Flight MS (UPLC-QTOF-MS) can provide detailed structural information from tandem mass spectrometry (MS/MS) experiments.[2][7]

Data Presentation

Quantitative analysis of agarwood extracts reveals significant variations in the content and types of PECs depending on the species, origin, and induction method.

Table 1: Relative Content of 2-(2-phenylethyl)chromone (B1200894) (PEC) Derivatives in Agarwood Samples

| Sample Description | Total PEC Derivatives (Relative Content %) | Key Compounds Identified (Examples) | Analytical Method | Source |

| Aquilaria crassna (Artificial Holing, Sample S1) | 66.42% | 6-hydroxy-2-(2-phenylethyl)chromone, 2-(2-phenylethyl)chromone | UPLC-QTOF-MS | [7] |

| Aquilaria crassna (Artificial Holing, Sample S2) | 81.39% | 6,7-dimethoxy-2-(2-phenylethyl)chromone | UPLC-QTOF-MS | [7] |

| Aquilaria crassna (Artificial Holing, Sample S3) | 79.20% | 2-[2-(4-methoxy)phenylethyl]chromone | UPLC-QTOF-MS | [7] |

| Aquilaria sinensis ("Qi-Nan" clones, 6-24 months induction) | 56.33 - 56.78% (cumulative for 3 specific PECs) | 2-(2-phenylethyl)chromone, 2-[2-(4-methoxyphenyl)ethyl]chromone | GC-QTOF-MS | [4] |

Table 2: Spectroscopic Data for a Representative 2-(2-phenylethyl)chromone-Sesquiterpene Hybrid (Aquisinenin G)

| Data Type | Key Observations | Source |

| HRESIMS | Molecular Formula: C₃₂H₄₀O₈, m/z 575.2613 [M + Na]⁺ | [8] |

| ¹H NMR | Signals for monosubstituted benzene: δH 7.16-7.25; Ethane-1,2-diyl group: δH 2.93, 2.87; Olefinic proton: δH 6.15 (H-3) | [8] |

| ¹³C NMR | Ketone carbonyl: δC 181.3 (C-4); Ester carbonyl: δC 174.6 | [8] |

| HMBC | Key correlation from H-3 (δH 6.15) to C-4 (δC 181.3) and C-8' (δC 36.1) | [8] |

Visualization of Workflows and Logic

Visual diagrams are essential for understanding the complex workflows and classification logic in the study of natural products.

References

- 1. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 7. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times [mdpi.com]

- 8. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. UPLC-MS-guided isolation of single ether linkage dimeric 2-(2-phenylethyl)chromones from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS | Semantic Scholar [semanticscholar.org]

The Antioxidant Potential of 6-Hydroxy-2-Phenethylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 6-hydroxy-2-phenethylchromone, a member of the chromone (B188151) family known for its diverse biological activities. While direct and extensive quantitative data for this specific chromone is limited in publicly accessible literature, this document extrapolates its potential based on the well-established antioxidant properties of structurally related chromones and flavonoids. This guide covers the fundamental mechanisms of antioxidant action, detailed experimental protocols for assessing antioxidant capacity, and explores the role of key signaling pathways, such as the Nrf2-ARE pathway, which are likely modulated by this class of compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutic agents.

Introduction to Chromones and their Antioxidant Properties

Chromones are a class of heterocyclic compounds that form the core structure of many naturally occurring flavonoids. The presence of a hydroxyl group on the aromatic ring, as seen in this compound, is a key structural feature that often imparts significant antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, and compounds like hydroxylated chromones are of great interest as potential therapeutic agents. The antioxidant capacity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby stabilizing them.

Quantitative Assessment of Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Selected Chromone Derivatives and Related Flavonoids

| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Ethyl acetate (B1210297) fraction of Leea macrophylla roots (rich in phenolics) | DPPH | 2.65 | Ascorbic Acid | 5.8 |

| 4-Hydroxycoumarin derivative (6b) | DPPH | 5.14 | Ascorbic Acid | 24.17 (at 30 min) |

| 4-Hydroxycoumarin derivative (9c) | DPPH | 4.72 | BHT | 8.62 (at 30 min) |

| Ethyl acetate fraction of Asplenium platyneuron | DPPH | 1.31 (mg/mL) | - | - |

| Ethyl acetate fraction of Leea macrophylla roots | Superoxide Radical Scavenging | 155.62 | Ascorbic Acid | 99.66 |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential antioxidant activity of this compound. BHT: Butylated hydroxytoluene.

Key Experimental Protocols for Antioxidant Assessment

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of novel compounds. The following sections detail the methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the test compound solution at various concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

-

Reaction Mixture: Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

-

Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

-

Loading with Fluorescent Probe: Wash the cells with PBS and then incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment with Test Compound: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.

-

Induction of Oxidative Stress: After a suitable incubation period, add a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Measurement of Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a microplate reader.

-

Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the AAPH-induced fluorescence compared to control cells.

Signaling Pathways in Antioxidant Defense: The Nrf2-ARE Pathway

The antioxidant effects of many phenolic compounds, including chromones, are not solely due to direct radical scavenging but also involve the upregulation of endogenous antioxidant defense mechanisms. A key signaling pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (which can be generated from the metabolism of chromones), Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

The ability of a compound like this compound to activate the Nrf2-ARE pathway would represent a significant and potent indirect antioxidant mechanism.

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant defense.

Experimental Workflow for Evaluating Nrf2 Activation

Investigating whether this compound activates the Nrf2 pathway involves a series of cell-based experiments.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Chromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for a range of cell-based assays to evaluate the biological activities of chromone (B188151) derivatives. Chromone and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological effects including antitumor, anti-inflammatory, and neuroprotective properties.[1][2][3][4] These protocols are intended to guide researchers in the systematic evaluation of novel chromone compounds.

Antitumor Activity Assays

Chromone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[5][6]

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing antitumor activity is to determine the effect of the compounds on cancer cell viability.

1.1.1. MTT/MTS Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692), which has a purple color.

Experimental Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, DU-145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of the chromone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1.1.2. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability and cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) and a normal control cell line (e.g., MCF-10A) in 96-well plates.[1]

-

Compound Incubation: Treat the cells with various concentrations of the chromone derivatives for the desired time period (e.g., 72 hours).[1]

-

CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Determine the IC₅₀ values to assess the cytotoxic effects of the compounds.[1]

Apoptosis Assays